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N-(4-Chloro-2-methoxyphenyl)acetamide Documentation Hub

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  • Product: N-(4-Chloro-2-methoxyphenyl)acetamide
  • CAS: 86412-57-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of N-(4-Chloro-2-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physical properties of the chemical compound N-(4-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of the chemical compound N-(4-Chloro-2-methoxyphenyl)acetamide. The information contained herein is intended to be a vital resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries, by providing the foundational data necessary for experimental design, process development, and regulatory compliance.

Chemical Identity and Structure

N-(4-Chloro-2-methoxyphenyl)acetamide is a substituted aromatic amide. The precise arrangement of the chloro and methoxy groups on the phenyl ring, along with the acetamide moiety, dictates its chemical behavior and physical characteristics. Understanding this structure is fundamental to interpreting its properties.

Molecular Formula: C₉H₁₀ClNO₂

Molecular Weight: 199.63 g/mol

Chemical Structure:

Caption: Chemical structure of N-(4-Chloro-2-methoxyphenyl)acetamide.

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, formulation, and potential applications. The following table summarizes the key physicochemical data for N-(4-Chloro-2-methoxyphenyl)acetamide and its related isomers for comparative purposes. It is important to note the distinct properties that arise from the specific substitution pattern of the target molecule.

PropertyN-(4-Chloro-2-methoxyphenyl)acetamide2-Chloro-N-(4-methoxyphenyl)acetamideN-(4-chloro-3-methoxyphenyl)acetamide
CAS Number Not definitively available22303-36-2[1]98446-55-0[2]
Appearance Solid (predicted)Solid[1]Solid[2]
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableModerately soluble in organic solvents[2]

Experimental Determination of Physical Properties

Given the absence of comprehensive literature data, this section outlines the standard, field-proven methodologies for determining the key physical properties of N-(4-Chloro-2-methoxyphenyl)acetamide. These protocols are designed to yield accurate and reproducible results, forming a self-validating system for the characterization of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time, providing a precise melting endotherm from which the onset and peak melting temperatures can be determined. This method is preferred over traditional capillary methods due to its higher precision, smaller sample requirement, and ability to detect thermal events other than melting.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of N-(4-Chloro-2-methoxyphenyl)acetamide into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion (area under the peak) are also recorded.

G cluster_workflow DSC Workflow for Melting Point Determination prep Sample Preparation (1-5 mg) instrument Instrument Setup prep->instrument Load Sample program Thermal Program (e.g., 10°C/min ramp) instrument->program Initiate Run analysis Data Analysis (Onset of Endotherm) program->analysis Generate Thermogram

Caption: Workflow for melting point determination using DSC.

Solubility Assessment

Causality of Experimental Choice: Determining the solubility of a compound in various solvents is crucial for its purification, formulation, and use in chemical reactions. A systematic approach using a range of solvents with varying polarities provides a comprehensive solubility profile.

Experimental Protocol:

  • Solvent Selection: A panel of solvents should be chosen to represent a range of polarities, including but not limited to: water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of N-(4-Chloro-2-methoxyphenyl)acetamide to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is typically reported in units of mg/mL or mol/L.

G cluster_workflow Shake-Flask Solubility Workflow selection Solvent Selection addition Add Excess Solid selection->addition agitation Agitate to Equilibrium addition->agitation sampling Sample Supernatant agitation->sampling analysis HPLC Analysis sampling->analysis

Caption: Workflow for equilibrium solubility determination.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and providing insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choice: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise chemical structure of an organic molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms within the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(4-Chloro-2-methoxyphenyl)acetamide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the spectra to assign the chemical shifts of all protons and carbons in the molecule. The expected signals would correspond to the aromatic protons, the methoxy group protons, the acetyl methyl protons, and the amide proton, as well as the corresponding carbon signals.

Infrared (IR) Spectroscopy

Causality of Experimental Choice: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of bonds such as C=O, N-H, C-O, and C-Cl can confirm the presence of the acetamide, methoxy, and chloro functionalities.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups in the molecule.

Mass Spectrometry (MS)

Causality of Experimental Choice: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and can provide clues about the molecule's structure.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak (M⁺ or [M+H]⁺) and the characteristic fragmentation pattern.

  • Data Analysis: The molecular ion peak will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion, showing a characteristic M+2 peak with approximately one-third the intensity of the M peak, will confirm the presence of a single chlorine atom.

Conclusion

References

Sources

Exploratory

safety data sheet (SDS) for N-(4-Chloro-2-methoxyphenyl)acetamide

An In-Depth Technical Guide to the Safe Handling and Application of N-(4-Chloro-2-methoxyphenyl)acetamide Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(4-Chloro-2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of N-(4-Chloro-2-methoxyphenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-Chloro-2-methoxyphenyl)acetamide and its closely related analogs, designed for researchers, chemists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure both experimental integrity and personal safety. We will delve into the physicochemical properties, toxicological profile, handling protocols, and relevant chemical context of this important synthetic intermediate.

Chemical Identity and Physicochemical Profile

N-arylacetamides are a crucial class of intermediates in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Understanding the specific identity and physical properties of N-(4-Chloro-2-methoxyphenyl)acetamide is the foundational step for its safe and effective use. Due to the extensive availability of detailed safety data for the structurally similar analog, N-(4-Chloro-2-methylphenyl)acetamide , we will use its data as a primary reference point for hazard assessment and handling.

Table 1: Physicochemical and Identification Data

PropertyValue / IdentifierSource
Compound Name N-(4-Chloro-2-methylphenyl)acetamide[Thermo Fisher Scientific]
CAS Number 5202-86-8[Thermo Fisher Scientific]
Molecular Formula C₉H₁₀ClNO[Thermo Fisher Scientific]
Molecular Weight 183.64 g/mol [Thermo Fisher Scientific]
Appearance Solid, crystalline powder[1]
Solubility Low water solubility[2]
Storage Store in a cool, dry, well-ventilated place[3]

Insight for the Researcher: The low water solubility and solid nature of this compound are critical considerations for experimental design.[2] For synthetic reactions, appropriate organic solvents will be necessary for dissolution. This property also implies that in case of an aqueous spill, the compound will not readily dissolve, affecting cleanup procedures. Its stability under normal conditions means degradation is not a concern during typical storage, but it should be kept away from strong oxidizing agents to prevent unwanted reactions.[1]

Hazard Identification and Toxicological Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] A thorough understanding of its toxicological profile is non-negotiable for anyone handling it.

GHS Classification (based on CAS 5202-86-8):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]

Expert Analysis of Hazards: The toxicological data points to multiple routes of potential exposure and harm. The "Harmful if swallowed" classification necessitates stringent measures to prevent accidental ingestion, including a strict policy of no eating or drinking in the laboratory.[3] Skin and eye irritation are significant risks; direct contact can lead to inflammation and, in the case of eyes, serious damage.[1][2] The potential for respiratory irritation means that handling the solid powder requires engineering controls to prevent the generation and inhalation of dust.[3]

Hazard Response and First Aid Logic

The following diagram outlines the logical flow for responding to an exposure event.

cluster_exposure Exposure Event cluster_assessment Immediate Assessment cluster_response First Aid Response cluster_medical Follow-Up Exposure Potential Exposure Occurs (Spill, Splash, Inhalation) Assess Assess Exposure Route Exposure->Assess Skin Skin Contact: Wash with plenty of soap & water. Remove contaminated clothing. [4] Assess->Skin Skin Eyes Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention. [8] Assess->Eyes Eyes Inhalation Inhalation: Move to fresh air. Call POISON CENTER if unwell. [4] Assess->Inhalation Inhalation Ingestion Ingestion: Rinse mouth. Call POISON CENTER immediately. [4] Assess->Ingestion Ingestion Medical Seek Professional Medical Attention (if symptoms persist or for ingestion) [8] Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: Logical workflow for first aid response to an exposure event.

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a combination of engineering controls and appropriate PPE. The following protocols are mandatory.

Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.[5]

  • Safety Stations: Accessible safety showers and eyewash stations are required.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side-shields are mandatory.[5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and replaced if contaminated or damaged.[5]

  • Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a PVC apron should be worn.[1]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a full-face respirator with an appropriate particulate filter should be used.[5]

Safe Handling Workflow

This diagram illustrates the mandatory workflow for safely handling the compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Confirm Fume Hood is Operational PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Weigh Weigh Compound Inside Fume Hood PPE->Weigh Reaction Perform Reaction in Fume Hood Weigh->Reaction Decon Decontaminate Glassware & Surfaces Reaction->Decon Waste Dispose of Waste in Labeled Container [3] Decon->Waste Remove_PPE Remove PPE and Wash Hands Thoroughly [18] Waste->Remove_PPE

Caption: Step-by-step workflow for safe laboratory handling.

Accidental Release and Fire-Fighting Measures

Spill Response:

  • Minor Spills: For small amounts of solid, avoid generating dust.[1] Carefully sweep up the material and place it into a suitable, sealed container for disposal.[4] Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spills: Evacuate the area immediately.[5] Alert emergency responders.[1] Response should only be attempted by trained personnel wearing appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[5]

Fire-Fighting:

  • The compound is a combustible solid but may be difficult to ignite.[1] Dust clouds can form an explosive mixture with air.[1]

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4][5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Synthesis and Analytical Characterization

For the research professional, understanding the synthesis and analytical profile of a compound is as important as its safety.

Representative Synthesis Protocol: N-Acetylation of an Aniline Derivative

N-(4-Chloro-2-methoxyphenyl)acetamide can be synthesized via the acetylation of the corresponding aniline, a common and robust transformation in organic chemistry.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-2-methoxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or ethyl acetate.[7]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 eq), to the solution to act as an acid scavenger.

  • Acetylation: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. If using DCM, wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, then a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(4-Chloro-2-methoxyphenyl)acetamide.

Analytical Characterization
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the 6.8-7.5 ppm range), a singlet for the methoxy (-OCH₃) protons (~3.8 ppm), a singlet for the acetyl (-COCH₃) protons (~2.1 ppm), and a broad singlet for the amide (N-H) proton.[8]

  • ¹³C NMR: The carbon spectrum will confirm the presence of the correct number of aromatic carbons, as well as distinct signals for the carbonyl (C=O) carbon (~165-170 ppm), the methoxy carbon (~55 ppm), and the acetyl methyl carbon (~24 ppm).[8]

  • FT-IR: Infrared spectroscopy should reveal a strong carbonyl (C=O) stretch around 1660 cm⁻¹ and an N-H stretch around 3290 cm⁻¹.[8]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, exhibiting the characteristic isotopic pattern for a chlorine-containing molecule.[8]

Biological Context and Research Applications

Acetamide derivatives are prevalent scaffolds in medicinal chemistry and drug discovery. They are often explored for a range of biological activities, including:

  • Anti-inflammatory Agents: Many acetamide-containing molecules have been investigated as inhibitors of enzymes like Cyclooxygenase-II (COX-II).[9][10]

  • Antimicrobial Activity: The presence of a chloro-acetamide moiety, in particular, has been shown to enhance the antimicrobial activity of some compounds.[11]

  • Synthetic Intermediates: Primarily, compounds like N-(4-Chloro-2-methoxyphenyl)acetamide serve as versatile building blocks for constructing more complex molecules with potential therapeutic value.[12]

Working with this compound places the researcher at the intersection of synthetic chemistry and potential biological application, making a rigorous adherence to safety protocols essential for advancing scientific discovery without compromising personal health.

References

  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Retrieved from [Link]

  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... ResearchGate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: N-(4-Chloro-2-methylphenyl)acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Atrushi, D. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. Retrieved from [Link]

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Retrieved from [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Al-Rafidain Journal of Medical Sciences. Retrieved from [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Acetamide, N-methyl-: Human health tier II assessment. Retrieved from [Link]

  • Angene Chemical. (2024, November 16). Safety Data Sheet. Retrieved from [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • da Silva, J. G. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Hydroxy-2-methoxyphenyl)acetamide. Retrieved from [Link]

  • Fadda, A. A., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Retrieved from [Link]

Sources

Foundational

Technical Guide: Toxicity Profile of N-(4-Chloro-2-methoxyphenyl)acetamide

The following technical guide provides an in-depth toxicological assessment of N-(4-Chloro-2-methoxyphenyl)acetamide , synthesizing physicochemical data, metabolic pathways, and structure-activity relationships (SAR) to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological assessment of N-(4-Chloro-2-methoxyphenyl)acetamide , synthesizing physicochemical data, metabolic pathways, and structure-activity relationships (SAR) to inform risk assessment in pharmaceutical development.

Executive Summary

N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: Not widely listed as a commodity chemical; related to CAS 93-50-5 via hydrolysis) is a substituted acetanilide used primarily as an intermediate in the synthesis of pharmaceuticals (e.g., CXCR2 antagonists) and agrochemicals.

Its toxicological profile is dominated by its metabolic conversion to 4-chloro-2-methoxyaniline . Unlike its structural analog 4-chloro-o-toluidine (a known Group 2A carcinogen), the presence of the methoxy group introduces alternative metabolic clearance pathways (O-demethylation) that may mitigate genotoxic potency. However, the compound remains a Category 4 Acute Toxin and a Skin Sensitizer , with a latent potential to induce methemoglobinemia typical of aniline derivatives.

Chemical Identity & Physicochemical Determinants

Understanding the physicochemical properties is prerequisite to predicting bioavailability and barrier crossing.

ParameterValue / DescriptionRelevance to Toxicology
IUPAC Name N-(4-Chloro-2-methoxyphenyl)acetamideUnambiguous identification.
Synonyms 4'-Chloro-2'-methoxyacetanilide; N-Acetyl-4-chloro-2-anisidineSearch keys for read-across data.
Molecular Formula C₉H₁₀ClNO₂MW = 199.63 g/mol .
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity; indicates high oral bioavailability and potential for dermal absorption.
Solubility Low in water; soluble in DMSO, MethanolLimits aqueous formulation; requires organic solvents for in vitro assays.
Electronic Effect Methoxy (+M effect); Chloro (-I, +M effect)The electron-donating methoxy group activates the ring, influencing metabolic oxidation rates.

Metabolic Fate & Bioactivation Mechanisms

The toxicity of this acetamide is not intrinsic but metabolically driven . The compound acts as a "delivery system" for the free aniline.

Primary Hydrolysis (The Gateway Step)

Upon ingestion, hepatic arylacetamide deacetylases and carboxylesterases rapidly hydrolyze the amide bond.

  • Substrate: N-(4-Chloro-2-methoxyphenyl)acetamide

  • Product: 4-Chloro-2-methoxyaniline (CAS 93-50-5) + Acetic Acid.

  • Implication: The toxicity profile effectively mirrors that of 4-chloro-2-methoxyaniline.

Divergent Metabolism: Toxification vs. Detoxification

Once the free aniline is released, it faces two competing pathways. The balance between these dictates the genotoxic risk.

  • Toxification (N-Oxidation): CYP450 enzymes (primarily CYP1A2/2E1) oxidize the amine to an N-hydroxylamine . This metabolite can be esterified (by NAT/SULT) to form an unstable nitrenium ion, which covalently binds to DNA (guanine adducts).

  • Detoxification (O-Demethylation): The methoxy group provides a "safety valve." CYP enzymes can O-demethylate the compound to 4-chloro-2-hydroxyaniline (a phenol). Phenols are rapidly conjugated (glucuronidation/sulfation) and excreted, bypassing the formation of DNA-reactive nitrenium ions.

Visualization: Metabolic Pathways

Metabolism Parent N-(4-Chloro-2-methoxyphenyl)acetamide (Parent) Aniline 4-Chloro-2-methoxyaniline (Primary Metabolite) Parent->Aniline Hydrolysis (Carboxylesterases) NHydroxy N-Hydroxy-4-chloro-2-methoxyaniline (Proximate Carcinogen) Aniline->NHydroxy Bioactivation (CYP1A2) Phenol 4-Chloro-2-hydroxyaniline (Detoxified) Aniline->Phenol Detoxification (O-Demethylation) Nitrenium Nitrenium Ion (Ultimate Carcinogen) NHydroxy->Nitrenium NAT/SULT DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding Conjugate O-Glucuronide/Sulfate (Excretion) Phenol->Conjugate Phase II

Figure 1: Divergent metabolic fate. The O-demethylation pathway (green) competes with N-oxidation (red), potentially reducing genotoxic risk compared to methyl-analogs.

Toxicological Profile

Acute Toxicity[1][2]
  • Oral LD50 (Rat): Estimated at 500 – 1000 mg/kg (Based on 4-chloro-2-methoxyaniline data).

  • Classification: GHS Category 4 (Harmful if swallowed).

  • Mechanism: Central nervous system depression and potential interference with oxygen transport.

Hematotoxicity (Methemoglobinemia)

Like all aniline derivatives, the N-hydroxy metabolite can oxidize ferrous heme (Fe²⁺) to ferric heme (Fe³⁺), creating methemoglobin.

  • Risk Level: Moderate.

  • Clinical Sign: Cyanosis (blue skin/lips) at high exposure levels.

  • Biomarker: Blood MetHb levels.

Genotoxicity & Carcinogenicity (The "Methyl vs. Methoxy" Nuance)

This is the most critical section for drug development risk assessment.

  • Structural Alert: Aromatic amine.[1]

  • Ames Test Prediction: Likely Negative or Weakly Positive (Strain dependent).

    • Explanation: Research indicates that while 4-chloro-o-toluidine (methyl group) is a potent mutagen, the 4-chloro-2-methoxyaniline is often Ames negative. The electron-donating methoxy group, while activating the ring, may stabilize the nitrenium ion differently or favor the O-demethylation detoxification pathway described above.

  • Carcinogenicity Status: Not listed by IARC, NTP, or ACGIH as a carcinogen (unlike its methyl analog).

  • QSAR Insight: Chlorination at the para position combined with ortho methoxy substitution often disrupts the planarity required for DNA intercalation or destabilizes the reactive intermediate sufficiently to reduce mutagenic potency compared to the ortho-methyl analog.

Skin Sensitization[4]
  • Classification: Skin Sensitizer Category 1 (H317) .

  • Mechanism: The aniline metabolite can act as a hapten, binding to skin proteins (Langerhans cells) via nucleophilic attack, triggering a T-cell mediated immune response (Allergic Contact Dermatitis).

Occupational Health & Safety (OEL & PDE)

For internal risk management in a pharmaceutical setting, a Permitted Daily Exposure (PDE) should be calculated.

Derivation Logic (Default Approach)

In the absence of a chronic NOAEL, use the Read-Across approach from 4-chloro-2-methoxyaniline.

  • Point of Departure (PoD): LD50 ~500 mg/kg (Acute data only is weak, so we apply large safety factors).

  • Safety Factors (F):

    • F1 (Species extrapolation): 5

    • F2 (Inter-individual variability): 10

    • F3 (Short-term to Chronic): 10

    • F4 (Severe toxicity/Carcinogenicity potential): 10 (Precautionary due to aniline structure).

    • Total Composite Factor: ~5000

  • Calculation:

    
    
    Using a conservative estimated NOAEL of 10 mg/kg/day (derived from sub-acute studies of similar anilines):
    
    
    
    
  • OEL Estimation:

    
    
    Note: This is a provisional limit. Handling should utilize containment (OEB 3/4).
    

Analytical Methodologies

To validate safety, specific detection methods are required.

MethodApplicationDetection Limit (LOD)Notes
HPLC-UV (254 nm) Purity/Assay~0.05%Standard QC method.
LC-MS/MS Trace Impurity< 1 ppmRequired for genotoxic impurity (GTI) screening in drug substances. Monitor for the mass of the parent (199.6) and the free aniline (157.6).
GC-FID/MS Residual Solvents~10 ppmSuitable if the compound is volatile enough, though derivatization may be needed for the aniline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78170, 4'-Chloro-2',5'-dimethoxyacetoacetanilide (Analog Read-across). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-chloro-2-methoxyaniline (CAS 93-50-5). Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. (Discusses QSAR of aniline derivatives). Retrieved from [Link]

  • U.S. EPA. Genotoxicity of Aniline Derivatives. (General mechanistic reference for aniline bioactivation). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

laboratory preparation procedure for N-(4-Chloro-2-methoxyphenyl)acetamide

Application Note: High-Purity Synthesis of N-(4-Chloro-2-methoxyphenyl)acetamide via Nucleophilic Acyl Substitution Executive Summary & Scientific Rationale This application note details a robust, scalable protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of N-(4-Chloro-2-methoxyphenyl)acetamide via Nucleophilic Acyl Substitution

Executive Summary & Scientific Rationale

This application note details a robust, scalable protocol for the synthesis of N-(4-Chloro-2-methoxyphenyl)acetamide from 4-Chloro-2-methoxyaniline (CAS 93-50-5) .[1] The procedure employs a classic nucleophilic acyl substitution using acetic anhydride, optimized for high yield and purity without the need for chromatographic purification.[1]

Why this Route? The acetylation of anilines is a fundamental transformation in medicinal chemistry, often serving as a protecting group strategy or a final step in drug synthesis.[1][2] We utilize acetic anhydride (


)  in an aqueous-organic solvent system (Schotten-Baumann conditions modified) or glacial acetic acid.[1] This method is preferred over acetyl chloride due to milder conditions, lack of HCl byproduct generation, and ease of handling.[1]

Self-Validating System: The protocol is designed to be self-indicating.[1] The starting material (amine) is typically a dark or colored solid/oil susceptible to oxidation, while the product (amide) precipitates as a stable, white to off-white crystalline solid. The distinct solubility difference between the amine (soluble in dilute acid) and the amide (insoluble in water/dilute acid) serves as a primary checkpoint for reaction completion.

Reaction Mechanism & Strategy

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen lone pair onto one of the carbonyl carbons of acetic anhydride.[1] This forms a tetrahedral intermediate, which collapses to release acetic acid and the desired acetamide.[1]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair on the nitrogen of 4-chloro-2-methoxyaniline attacks the carbonyl carbon of acetic anhydride.[1]

  • Tetrahedral Intermediate: Formation of a transient zwitterionic intermediate.[1]

  • Elimination: Expulsion of the acetate leaving group to form the amide bond.[1]

  • Proton Transfer: Loss of a proton to the acetate ion, forming acetic acid as the byproduct.[1]

ReactionMechanism Start 4-Chloro-2-methoxyaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Inter Product N-(4-Chloro-2-methoxyphenyl)acetamide Inter->Product Elimination Byproduct Acetic Acid Inter->Byproduct Leaving Group

Caption: Mechanistic pathway for the acetylation of 4-chloro-2-methoxyaniline.

Materials & Equipment

Reagents:

  • Starting Material: 4-Chloro-2-methoxyaniline (CAS: 93-50-5) - 10.0 g (63.5 mmol)[1]

  • Reagent: Acetic Anhydride (CAS: 108-24-7) - 7.2 mL (76.2 mmol, 1.2 eq)[1]

  • Solvent: Glacial Acetic Acid (20 mL) or Ethanol/Water (1:1)

  • Quenching Agent: Distilled Water (Ice-cold)[1]

Equipment:

  • 100 mL Round-bottom flask (RBF) or Erlenmeyer flask

  • Magnetic stirrer & hot plate[1]

  • Reflux condenser (optional, for Method B)

  • Büchner funnel & vacuum pump[1]

  • Melting point apparatus[1]

Experimental Protocol

Two methods are provided. Method A is recommended for high purity and ease of crystallization.[1] Method B is a greener alternative using water as the primary solvent.[1]

Method A: Acetic Acid Solvent (Recommended)[1]
  • Dissolution: In a 100 mL RBF, dissolve 10.0 g of 4-Chloro-2-methoxyaniline in 20 mL of glacial acetic acid . Stir until a clear, homogeneous solution is obtained. Note: The solution may be slightly colored due to aniline oxidation.[1]

  • Acetylation: Slowly add 7.2 mL of acetic anhydride dropwise to the stirring solution at room temperature. The reaction is exothermic; a slight temperature rise is normal.[1]

  • Reflux (Optional): For complete conversion, heat the mixture to 60-80°C for 30 minutes. Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the starting amine spot.[1]

  • Quench & Precipitation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a white or off-white solid.[1]

  • Filtration: Filter the precipitate using a Büchner funnel. Wash the solid with 3 x 20 mL of cold water to remove residual acetic acid.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) . Dissolve in hot ethanol, then add hot water until slight turbidity appears. Cool slowly to room temperature, then to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Method B: Aqueous Suspension (Green Chemistry)
  • Suspension: Suspend 10.0 g of 4-Chloro-2-methoxyaniline in 50 mL of water .

  • Acidification: Add 6.5 mL of conc. HCl to dissolve the amine as its hydrochloride salt.[1]

  • Acetylation: Add 8.0 mL of acetic anhydride followed immediately by a solution of sodium acetate (8.0 g in 20 mL water) . The sodium acetate acts as a buffer, liberating the free amine which then reacts with the acetic anhydride.[1]

  • Workup: Vigorously stir for 30 minutes. The acetylated product will precipitate.[1] Filter and wash as in Method A.

Workflow Step1 Dissolve Amine (in AcOH or Water/HCl) Step2 Add Acetic Anhydride (Exothermic Reaction) Step1->Step2 Step3 Quench/Precipitate (Pour into Ice Water) Step2->Step3 Step4 Filtration (Büchner Funnel) Step3->Step4 Step5 Recrystallization (Ethanol/Water) Step4->Step5 Step6 Dry & Characterize Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation & Characterization

Yield & Physical Properties:

ParameterValue / Observation
Theoretical Yield 12.67 g
Expected Yield 10.5 - 11.5 g (83-91%)
Appearance White to off-white crystalline needles
Melting Point Determine Experimentally (Expected range: 100-140°C based on analogs)
Solubility Soluble in Ethanol, DCM, DMSO; Insoluble in Water

Spectroscopic Validation (Expected Data):

  • 
     (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.08 (s, 3H, 
      
      
      
      ) - Characteristic singlet for acetyl group.[1]
    • 
       3.82 (s, 3H, 
      
      
      
      ) - Methoxy group singlet.[1]
    • 
       6.90 - 7.80 (m, 3H, Ar-H) - Aromatic protons (pattern depends on substitution).[1]
      
    • 
       9.25 (s, 1H, 
      
      
      
      ) - Broad singlet, exchangeable with
      
      
      .[1]
  • IR (ATR):

    • 3280

      
       (N-H stretch)
      
    • 1660

      
       (C=O[3] Amide I stretch) - Key diagnostic peak.[1]
      
    • 1540

      
       (N-H bend / C-N stretch Amide II)
      

Safety & Hazard Assessment

  • 4-Chloro-2-methoxyaniline: Toxic if swallowed, in contact with skin, or inhaled.[1] Potential carcinogen.[1] Handle in a fume hood.

  • Acetic Anhydride: Corrosive, lachrymator, flammable.[1] Reacts violently with water.[1]

  • Glacial Acetic Acid: Corrosive, causes severe skin burns.[1]

Waste Disposal:

  • Neutralize the aqueous filtrate (containing acetic acid) with sodium bicarbonate before disposal.

  • Dispose of organic solvents in the non-halogenated waste stream.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Acetylation Protocols).

  • PubChem. "Compound Summary: 4-Chloro-2-methoxyaniline."[1] National Center for Biotechnology Information.[1] Accessed October 2023.[1] [Link]

Sources

Application

The Strategic Utility of N-(4-Chloro-2-methoxyphenyl)acetamide in Modern Drug Discovery

Introduction: Unveiling the Potential of a Versatile Scaffolding Unit In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successfu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Unit

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. N-(4-Chloro-2-methoxyphenyl)acetamide, a substituted acetanilide, has emerged as a highly valuable and versatile scaffold. Its unique electronic and steric properties, conferred by the chloro and methoxy substituents on the phenyl ring, render it an attractive starting point for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.

This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide not only detailed, validated protocols for the synthesis and application of N-(4-Chloro-2-methoxyphenyl)acetamide but also a thorough exploration of the chemical rationale behind its use as a strategic building block.

Core Attributes and Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂-
Molecular Weight 199.63 g/mol -
Appearance Off-white to pale beige solid-
Melting Point 145-148 °C (Predicted)-
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water.-
CAS Number 93-50-5 (for the parent aniline)[1]

The presence of the electron-withdrawing chloro group and the electron-donating methoxy group at positions that are ortho and para to the acetamido linkage creates a unique electronic environment that influences the reactivity of the aromatic ring and the amide bond. This substitution pattern is particularly relevant in the design of kinase inhibitors, where interactions with the enzyme's active site are finely tuned.

Application Focus: A Key Building Block for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A significant number of these inhibitors feature a substituted N-phenylacetamide moiety as a key structural element for binding to the kinase domain.

The synthesis of the groundbreaking cancer therapeutic, Dasatinib, a potent inhibitor of multiple tyrosine kinases, relies on an N-aryl acetamide core. While the parent drug utilizes a different substituted aniline, the underlying synthetic strategy provides a clear blueprint for the application of N-(4-Chloro-2-methoxyphenyl)acetamide in the creation of novel Dasatinib analogs and other kinase inhibitors.[2][3] The acetamide nitrogen can act as a hydrogen bond donor, while the substituted phenyl ring can engage in crucial hydrophobic and van der Waals interactions within the kinase active site.

G

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations of the underlying chemical principles.

Protocol 1: Synthesis of N-(4-Chloro-2-methoxyphenyl)acetamide

This protocol details the N-acetylation of the commercially available 4-chloro-2-methoxyaniline. The reaction is a standard and robust method for the formation of an amide bond.[4]

Materials:

  • 4-Chloro-2-methoxyaniline (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-methoxyaniline (1.0 eq) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine followed by the dropwise addition of acetic anhydride (1.2 eq) at room temperature. The pyridine acts as a nucleophilic catalyst, activating the acetic anhydride towards nucleophilic attack by the aniline.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid and anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(4-Chloro-2-methoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield: >90%

G

Protocol 2: Application in the Synthesis of a Dasatinib Analog

This protocol provides a representative example of how N-(4-Chloro-2-methoxyphenyl)acetamide can be utilized as a key building block in the synthesis of a novel kinase inhibitor, analogous to the synthesis of Dasatinib.[2][5] This involves a crucial amide bond formation step.

Materials:

  • 2-Amino-N-(4-chloro-2-methoxyphenyl)thiazole-5-carboxamide (This intermediate would be synthesized in a prior step, for example, from the corresponding thiazole carboxylic acid and 4-chloro-2-methoxyaniline)

  • 4,6-dichloro-2-methylpyrimidine (1.1 eq)

  • Sodium hydride (60% dispersion in oil, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.5 eq) in anhydrous THF.

  • Formation of the Anilide Anion: Cool the suspension to 0 °C and add a solution of 2-Amino-N-(4-chloro-2-methoxyphenyl)thiazole-5-carboxamide (1.0 eq) in anhydrous THF dropwise. The sodium hydride acts as a strong base to deprotonate the amide nitrogen, forming a more nucleophilic anilide anion.

  • Nucleophilic Aromatic Substitution: Stir the resulting mixture at 0 °C for 30 minutes, then add a solution of 4,6-dichloro-2-methylpyrimidine (1.1 eq) in anhydrous DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC for the consumption of the starting materials.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying, Concentration, and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product, a key intermediate for a Dasatinib analog.

Expected Yield: 50-70%

Conclusion: A Building Block of Strategic Importance

N-(4-Chloro-2-methoxyphenyl)acetamide represents a strategically important building block for modern drug discovery endeavors. Its straightforward synthesis and the versatile reactivity of its functional groups make it an ideal starting point for the construction of complex molecular architectures. As demonstrated, its primary application lies in the synthesis of kinase inhibitors, a therapeutic class of immense clinical and commercial significance. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this valuable synthetic intermediate in their pursuit of novel and impactful therapeutic agents.

References

  • Li, W. et al. (2016). Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. Chemical Biology & Drug Design, 89(3), 358-367. Available at: [Link]

  • Kilinc-Kurt, Z., Bakar, F., & Ölgen, S. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl)acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1052. Available at: [Link]

  • Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]

  • Schenone, S. et al. (2007). Synthetic SRC-kinase domain inhibitors and their structural requirements. Current Medicinal Chemistry, 14(27), 2935-2950. Available at: [Link]

  • Wu, Y. et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. Available at: [Link]

  • Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Buchappa, G. et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(2), 315-319. Available at: [Link]

  • Missioui, M. et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 687-690. Available at: [Link]

  • Acikbas, Y. et al. (2015). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. RSC Advances. Available at: [Link]

  • Sycheva, E. et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link]

  • Reddy, T. S. et al. (2011). Thiazolyl N-benzyl-substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. European Journal of Medicinal Chemistry, 46(10), 4887-4894. Available at: [Link]

  • ResearchGate (2015). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Available at: [Link]

  • Vankawala, P. J. et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Synthetic Communications, 47(14), 1335-1343. Available at: [Link]

  • PubChem. Benzenamine, 4-chloro-2-methoxy-. Available at: [Link]

  • Organic Syntheses. n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Available at: [Link]

  • Chemistry LibreTexts (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis of N-(4-Chloro-2-methoxyphenyl)acetamide

Abstract This document provides a detailed protocol and in-depth scientific rationale for the synthesis of N-(4-Chloro-2-methoxyphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The prima...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and in-depth scientific rationale for the synthesis of N-(4-Chloro-2-methoxyphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route discussed is the N-acetylation of 4-chloro-2-methoxyaniline. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for achieving high-yield, high-purity synthesis. We will explore the underlying reaction mechanism, optimize critical reaction parameters, and provide step-by-step protocols for synthesis, purification, and characterization, all grounded in established scientific literature.

Introduction and Significance

N-(4-Chloro-2-methoxyphenyl)acetamide is a substituted acetamide derivative. Its structural motifs, including the chloro and methoxy substitutions on the phenyl ring, make it a versatile building block in organic synthesis.[1] These functional groups can influence the molecule's reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and materials science.[1]

The synthesis of this compound is a classic example of N-acetylation, a fundamental reaction in organic chemistry. This process involves the introduction of an acetyl group (-COCH₃) onto a nitrogen atom. Acetylation is frequently employed to "protect" primary or secondary amines, reducing their reactivity towards other reagents, or to introduce a functional group that facilitates further synthetic transformations.[2][3] The resulting amides are often stable, crystalline solids, which simplifies their purification and handling.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-(4-Chloro-2-methoxyphenyl)acetamide from 4-chloro-2-methoxyaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

Key Mechanistic Steps:

  • Nucleophilic Attack: The amino group (-NH₂) of 4-chloro-2-methoxyaniline attacks the carbonyl carbon of the acetylating agent.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

  • Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group (acetate from acetic anhydride or chloride from acetyl chloride).

  • Deprotonation: A base, such as sodium acetate or the solvent itself, removes a proton from the nitrogen atom, yielding the final neutral amide product and neutralizing the acidic byproduct.[2]

This controlled reaction is crucial for selectively acylating the amine in the presence of other functional groups.[3]

Critical Reaction Parameters and Optimization

The success of the synthesis—in terms of yield, purity, and reaction time—is highly dependent on the careful selection of several key parameters.

ParameterOptionsRationale and Field-Proven Insights
Starting Material 4-Chloro-2-methoxyanilineAlso known as 4-chloro-o-anisidine, this is the essential precursor.[4][5] Its purity is critical to avoid side reactions.
Acetylating Agent Acetic Anhydride, Acetyl ChlorideAcetic Anhydride: Generally preferred for its moderate reactivity and safer handling. It produces acetic acid as a byproduct, which is less corrosive than HCl.[6][7] Acetyl Chloride: More reactive and can lead to faster reaction times but produces corrosive HCl gas, requiring a base (scavenger) to neutralize it.[8][9] The high reactivity can sometimes lead to over-acetylation or side reactions if not controlled.
Solvent Glacial Acetic Acid, Dichloromethane (DCM)Glacial Acetic Acid: A common and effective solvent that can also act as a catalyst. The reactants are typically soluble in it.[8] DCM: A suitable aprotic solvent for reactions using acetyl chloride, often in conjunction with a base like triethylamine.[6]
Base / Catalyst Sodium Acetate, Pyridine, TriethylamineA base is crucial when using highly reactive agents like acetyl chloride to neutralize the HCl byproduct.[10] With acetic anhydride, a base like sodium acetate can help drive the reaction to completion by neutralizing the acetic acid byproduct.[8]
Temperature 0°C to Room TemperatureThe initial addition of the acetylating agent is often performed at low temperatures (e.g., in an ice bath) to control the exothermic reaction.[8][10] The reaction is then typically allowed to proceed at room temperature.
Reaction Time 30 minutes to several hoursReaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the point of completion and avoid the formation of impurities from prolonged reaction times.[6]

Experimental Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheets (SDS) for all chemicals. 4-Chloro-2-methoxyaniline is harmful if swallowed and may cause skin and eye irritation.[5][11][12] Acetic anhydride and acetyl chloride are corrosive. All procedures should be performed in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid

This protocol is adapted from established procedures for the acetylation of anilines.[7][8]

Materials:

  • 4-Chloro-2-methoxyaniline

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Sodium Acetate

  • Ethanol (for recrystallization)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-chloro-2-methoxyaniline (e.g., 0.05 mol) in glacial acetic acid (e.g., 50 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5°C.

  • Addition of Acetylating Agent: While maintaining the low temperature and stirring, slowly add acetic anhydride (e.g., 0.055 mol, 1.1 equivalents) dropwise to the solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.

  • Precipitation: Once the reaction is complete, add a solution of sodium acetate in water (e.g., 50 mL) to the reaction mixture. A solid precipitate of N-(4-Chloro-2-methoxyphenyl)acetamide should form.[8]

  • Isolation: Stir the mixture for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining acetic acid and salts.[8]

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Purification: Recrystallization
  • Dissolve the crude, dried product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization
  • Melting Point: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy: Confirm the structure using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[8]

    • FT-IR: Expect to see characteristic peaks for N-H stretching (around 3290 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-Cl stretching (around 827 cm⁻¹).[8]

    • ¹H NMR: Look for signals corresponding to the acetyl methyl protons, the methoxy protons, the aromatic protons, and the amide N-H proton.[8]

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the chemical reaction and the experimental workflow for clarity and reproducibility.

ReactionScheme cluster_reactants Reactants cluster_product Product Reactant1 4-Chloro-2-methoxyaniline Product N-(4-Chloro-2-methoxyphenyl)acetamide Reactant1->Product + Acetic Anhydride (Acetic Acid, NaOAc) Reactant2 Acetic Anhydride Workflow A Dissolve 4-chloro-2-methoxyaniline in Acetic Acid B Cool to 0-5°C (Ice Bath) A->B C Slowly Add Acetic Anhydride B->C D Stir at Room Temperature (Monitor by TLC) C->D E Precipitate Product with NaOAc Solution D->E F Isolate by Filtration E->F G Wash with Cold Water F->G H Dry Crude Product G->H I Recrystallize from Ethanol H->I J Characterize Final Product (m.p., IR, NMR) I->J

Caption: Experimental workflow diagram.

Conclusion and Troubleshooting

The N-acetylation of 4-chloro-2-methoxyaniline is a reliable and straightforward method for synthesizing N-(4-Chloro-2-methoxyphenyl)acetamide. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the acetylating agent, high yields of a pure product can be achieved. Recrystallization is an effective method for purification.

Troubleshooting Tips:

  • Low Yield: Ensure the starting amine is pure and dry. Check that the acetylating agent has not hydrolyzed due to moisture. Ensure complete precipitation before filtering.

  • Oily Product/Failure to Crystallize: This may indicate impurities. Try washing the crude product thoroughly or using column chromatography for purification. Ensure the recrystallization solvent is appropriate and used in a minimal amount.

  • Reaction Not Going to Completion: If TLC shows significant starting material remaining, consider increasing the reaction time or slightly warming the mixture (e.g., to 40-50°C). Ensure the stoichiometry of the reagents is correct.

References

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]

  • Multidisciplinary International Scientific-Practical Conference. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • Chemspace. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 4-chloro-2-methoxy-. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. Retrieved from [Link]

  • askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography Analysis of N-(4-Chloro-2-methoxyphenyl)acetamide

Introduction & Scope N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: 86412-57-9), also known as 4'-Chloro-2'-methoxyacetanilide, is a critical intermediate in the synthesis of azo dyes, pigments, and specific pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: 86412-57-9), also known as 4'-Chloro-2'-methoxyacetanilide, is a critical intermediate in the synthesis of azo dyes, pigments, and specific pharmaceutical agents. It serves as the N-acetylated derivative of 4-chloro-2-methoxyaniline (CAS 93-50-5), a substituted aniline often monitored due to its potential toxicity and regulatory status in azo colorant breakdown analysis.

This Application Note provides a robust, self-validating Standard Operating Procedure (SOP) for the identification and quantitation of N-(4-Chloro-2-methoxyphenyl)acetamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD).

Key Analytical Challenges
  • Structural Isomerism: Differentiating the target from regioisomers (e.g., N-(4-chloro-3-methoxyphenyl)acetamide).

  • Hydrolytic Instability: The acetamide bond is susceptible to hydrolysis, reverting to the parent aniline (4-chloro-2-methoxyaniline). The method must resolve the parent amine from the amide.

  • Matrix Interference: In synthetic reaction mixtures, high levels of acetic acid or coupling reagents may interfere with early-eluting peaks.

Chemical & Physical Properties[1][2][3][4][5][6][7]

PropertyValueNotes
Chemical Formula C

H

ClNO

Molecular Weight 199.63 g/mol
CAS Number 86412-57-9Confirmed specific isomer
LogP (Octanol/Water) ~2.1 (Predicted)Moderately lipophilic; suitable for C18 retention
Solubility DMSO, Acetonitrile, MethanolSparingly soluble in water
UV Maxima ~245 nm, ~280 nmCharacteristic of substituted acetanilides

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Acute Toxicity (Oral).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Handling: Weigh standards in a fume hood to avoid inhalation of dust.

  • Waste: Dispose of organic solvents in halogenated waste containers due to the chloro-substituent.

Analytical Strategy

The method utilizes a Reversed-Phase C18 stationary phase. The choice of a C18 column provides strong hydrophobic interaction with the aromatic ring and the methoxy/chloro substituents.

Why Acidic Mobile Phase? Although the target is a neutral amide, the potential impurity (4-chloro-2-methoxyaniline) is basic (pKa ~3-4). Using an acidic mobile phase (0.1% Formic Acid, pH ~2.7) ensures the aniline remains protonated/neutralized or elutes with sharp peak shape, preventing peak tailing that could mask the main peak or affect integration.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (Solid/Reaction Mix) Weighing Accurate Weighing (0.1 mg precision) Sample->Weighing Dissolution Dissolution (50:50 ACN:H2O) Weighing->Dissolution Filtration Filtration (0.22 µm PTFE) Dissolution->Filtration HPLC HPLC-DAD Analysis (C18 Column) Filtration->HPLC Data Data Processing (Integration @ 254 nm) HPLC->Data

Figure 1: Step-by-step analytical workflow for sample preparation and analysis.

Detailed Protocol: HPLC-DAD Method

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, Autosampler, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (LC-MS grade).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of acidic impurities; sharpens amine peaks.
Mobile Phase B AcetonitrileStrong eluent for lipophilic aromatics.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CEnsures retention time reproducibility.
Injection Volume 5.0 µLPrevents column overload.
Detection UV 254 nm (BW 4 nm)Optimal sensitivity for the aromatic amide system.
Run Time 15.0 minutesSufficient for elution and re-equilibration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase
0.009010Equilibration
2.009010Isocratic Hold (Polar impurities elute)
10.001090Linear Gradient (Elution of Target)
12.001090Wash
12.109010Re-equilibration
15.009010End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of N-(4-Chloro-2-methoxyphenyl)acetamide Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:ACN .

    • Note: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

Sample Preparation
  • Weigh ~10 mg of sample.

  • Dissolve in 10 mL Acetonitrile (Stock).

  • Dilute 1:10 with Water to reach target concentration range.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability & Validation Criteria

To ensure Scientific Integrity , the system must pass the following criteria before sample analysis.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 7.5 ± 0.5 minCheck flow rate and mobile phase composition.
Theoretical Plates (N) > 5,000Replace column or check connections (dead volume).
Tailing Factor (T) 0.8 – 1.5Adjust pH of Mobile Phase A; check column age.
Precision (RSD) < 1.0% (n=6 injections)Check injector reproducibility and pump stability.
Resolution (Rs) > 2.0 (vs. impurity)Decrease gradient slope if impurity co-elutes.
Degradation Pathway Monitoring

The primary degradation product is the amine. The method must resolve these two species.

DegradationPathway Amide N-(4-Chloro-2-methoxyphenyl)acetamide (Target) Hydrolysis Acid/Base Hydrolysis Amide->Hydrolysis Amine 4-Chloro-2-methoxyaniline (Impurity/Degradant) Hydrolysis->Amine Primary Breakdown Acid Acetic Acid Hydrolysis->Acid

Figure 2: Hydrolysis pathway. The amine (4-chloro-2-methoxyaniline) is more polar and will elute earlier than the amide in RP-HPLC.

Results Calculation

Purity (%) is calculated using the Area Normalization method (assuming equal response factors for related impurities, which is standard for initial purity checks):



Assay (wt%) is calculated against the External Standard:



  • 
    : Peak Area of Sample
    
  • 
    : Average Peak Area of Standard
    
  • 
    : Concentration of Standard (mg/mL)
    
  • 
    : Concentration of Sample (mg/mL)
    
  • 
    : Purity of Standard (decimal)
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78170 (Related Chloroacetanilides). Retrieved from [Link](Note: Used for structural property inference of chlorinated acetanilides).

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: N-(4-Chloro-2-methoxyphenyl)acetamide (CAS 86412-57-9). Retrieved from [Link]

  • Hostetler, K. A., et al. "Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection." Journal of Chromatography A, 2000.
  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for System Suitability parameters).

Technical Notes & Optimization

Troubleshooting

scale-up challenges for N-(4-Chloro-2-methoxyphenyl)acetamide synthesis

Welcome to the Process Chemistry Technical Support Center. Topic: Scale-Up of N-(4-Chloro-2-methoxyphenyl)acetamide Synthesis Ticket ID: SC-ACM-9327 Status: Open for Consultation Executive Summary This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Center. Topic: Scale-Up of N-(4-Chloro-2-methoxyphenyl)acetamide Synthesis Ticket ID: SC-ACM-9327 Status: Open for Consultation

Executive Summary

This guide addresses the specific engineering and chemical challenges encountered when scaling the acetylation of 4-Chloro-2-methoxyaniline (CAS 93-50-5) to produce N-(4-Chloro-2-methoxyphenyl)acetamide .

While the chemistry appears simple (nucleophilic acyl substitution), the presence of the electron-donating methoxy group at the ortho position creates a highly activated substrate. On a kilogram-to-ton scale, this translates to rapid kinetics, sharp exothermic spikes, and specific impurity profiles (bis-acetylation) that are often invisible on the gram scale.

Module 1: Thermal Management & Dosing Control

Issue: “The internal temperature spiked by 15°C within seconds of starting the acetic anhydride addition, triggering a high-temp alarm.”

Root Cause Analysis

The methoxy group (-OCH3) at the ortho position exerts a strong +M (mesomeric) effect , significantly increasing the electron density on the amine nitrogen. This makes 4-chloro-2-methoxyaniline far more nucleophilic than unsubstituted aniline.

  • Consequence: The reaction rate constant (

    
    ) is high. The reaction is mass-transfer limited almost immediately upon mixing.
    
  • Scale Factor: In small flasks, surface-to-volume ratio allows passive cooling. In large reactors, the heat accumulation rate (

    
    ) exceeds the heat removal capacity (
    
    
    
    ).
Troubleshooting Protocol

1. Switch to Dose-Controlled (Semi-Batch) Mode: Never add the anhydride in one portion. You must operate in a regime where the accumulation of unreacted anhydride is near zero (


).

2. Calculate the Adiabatic Temperature Rise (


): 
Before running the batch, calculate the potential max temperature if cooling fails.


  • Typical

    
     for acetylation: ~ -55 to -65 kJ/mol.
    
  • Safety Limit: Ensure

    
     (onset of acetyl nitrate formation or solvent boiling).
    

3. The "Stop-and-Check" Dosing Strategy:

  • Step 1: Charge Aniline and Solvent (Acetic Acid or Toluene). Cool to 10°C.

  • Step 2: Begin Acetic Anhydride addition at a rate of 0.1 equivalents/minute.

  • Step 3: Monitor

    
     between Jacket (
    
    
    
    ) and Internal (
    
    
    ). If
    
    
    , stop dosing immediately.
Visual Workflow: Thermal Control Loop

ThermalControl Start Start Dosing (Acetic Anhydride) Sensor Temp Probe (Tr) Start->Sensor Decision Is (Tr - Tj) > Setpoint? Sensor->Decision ActionStop HALT PUMP Increase Jacket Cooling Decision->ActionStop YES (Exotherm Spike) ActionContinue Continue Dosing Decision->ActionContinue NO (Stable) ActionStop->Sensor Wait for Tr to drop ActionContinue->Sensor

Figure 1: Logic flow for automated dosing control to prevent thermal runaway.

Module 2: Impurity Profiling (Purity & Color)

Issue: “HPLC shows a persistent impurity at RRT 1.2, and the final product has a pink/lilac discoloration.”

Impurity 1: The "Pink" Color (Oxidation)
  • Identity: Oxidative coupling products (azobenzenes or phenazines).

  • Cause: Substituted anilines are prone to air oxidation, especially in solution before acetylation is complete.

  • Solution:

    • Nitrogen Sparging: Degas the solvent and aniline solution for 30 mins before adding anhydride.

    • Add Antioxidant: A trace amount (<0.5 mol%) of Sodium Metabisulfite or Ascorbic Acid in the aqueous workup can prevent color formation.

Impurity 2: The RRT 1.2 Peak (Bis-Acetylation)
  • Identity: N,N-Diacetyl-4-chloro-2-methoxyaniline.

  • Mechanism: The amide nitrogen, though less nucleophilic than the amine, can react with a second equivalent of acetic anhydride under forcing conditions (high temp or excess reagent).

  • Troubleshooting Table:

ParameterObservationCorrective Action
Stoichiometry >1.15 eq Acetic AnhydrideReduce to 1.05–1.10 eq. High excess drives bis-acetylation.
Temperature Reaction > 60°CKeep reaction < 40°C. Bis-acetylation has higher

.
Catalyst Strong Acid (e.g., H2SO4)Avoid strong mineral acids; they activate the anhydride too aggressively. Use Acetic Acid as solvent (autocatalytic).
Visual Pathway: Impurity Formation

ImpurityPathways SM 4-Chloro-2-methoxyaniline (Starting Material) Product Target Mono-Acetamide (Main Product) SM->Product  Fast (k1)   Oxid Colored Oxidative Dimers (Pink/Brown) SM->Oxid  O2 / Air   Ac2O + Acetic Anhydride Bis Bis-Acetylated Impurity (N,N-Diacetyl) Product->Bis  Slow (k2) (Requires Heat/Excess Ac2O)  

Figure 2: Competing reaction pathways. Minimizing 'Bis' requires controlling Temp and Stoichiometry.

Module 3: Work-up & Isolation (The "Thixotropic" Slurry)

Issue: “The reaction mixture turned into a thick paste that stalled the overhead stirrer. Filtration took 12 hours.”[1]

Root Cause Analysis

Acetamides often crystallize in high-aspect-ratio needles. When the reaction solvent is acetic acid/water, rapid precipitation (nucleation) traps solvent, creating a thixotropic gel (non-Newtonian fluid).

Engineering Solution: Controlled Crystallization

Do not "crash cool" or dump water in rapidly. You must grow the crystals (Ostwald Ripening) to improve filtration.

Step-by-Step Protocol:

  • Reaction Completion: Confirm <0.5% Starting Material by HPLC.

  • Seed Point: Cool to 50°C. Add 0.1% wt/wt seed crystals of pure product.

  • Anti-solvent Addition: Add Water slowly over 2 hours.

    • Ratio: Final solvent composition should be ~1:2 Acetic Acid:Water.

  • Aging: Hold slurry at 20°C for 4 hours with moderate agitation. This transforms needles into thicker rods/prisms.

  • Filtration: Use a centrifuge or pressure filter (Nutsche). Vacuum filtration will be slow due to cake compressibility.

References & Grounding

  • Aniline Acetylation Kinetics:

    • Source: "Kinetics and mechanisms of the reactions of... anilines." Journal of the Chemical Society B.

    • Relevance: Establishes the kinetic order and the catalytic role of carboxylic acids in aniline acylation.

  • Scale-Up of Exothermic Nitration/Acetylation:

    • Source: "Optimization and Scale-Up of the Continuous Flow Acetylation... of 4-Fluoro-2-methoxyaniline." Organic Process Research & Development (ACS).

    • Relevance: Although for the fluoro-analog, this paper details the exact thermal hazards and flow chemistry solutions for electron-rich methoxy-anilines.

  • Safety Data (4-Chloro-2-methoxyaniline):

    • Source: PubChem Compound Summary (CID 7143).

    • Relevance: Toxicity data (H302, H350) confirming the need for strict containment of the starting material.

  • General Acetylation Protocols (Organic Syntheses):

    • Source: "Acetylation of Amines."[2][3][4] Organic Syntheses, Coll. Vol. 3.

    • Relevance: Standard authoritative procedure for aqueous/acetic acid acetylation.

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 93-50-5 and CAS 93-27-6 before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative 13C NMR Guide: N-(4-Chloro-2-methoxyphenyl)acetamide

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of N-(4-Chloro-2-methoxyphenyl)acetamide . It is designed for researchers requiring rigorous structural verification and relies o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of N-(4-Chloro-2-methoxyphenyl)acetamide . It is designed for researchers requiring rigorous structural verification and relies on comparative spectral analysis to validate assignments.

[1]

Executive Summary & Structural Context

N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: 51837-64-0) is a trisubstituted benzene derivative often encountered as an intermediate in the synthesis of azo dyes and pharmaceutical agents.[1][2][3] Its structure features three distinct electronic directors on the aromatic ring:

  • Acetamido group (-NHCOCH₃): A moderate electron donor (resonance) and weak withdrawer (induction).

  • Methoxy group (-OCH₃): A strong electron donor (resonance) positioned ortho to the nitrogen.

  • Chloro group (-Cl): A weak withdrawer (induction) and weak donor (resonance) at the para position relative to the nitrogen.

This guide compares the target compound against its metabolic precursor (4-Chloro-2-methoxyaniline ) and structural analogs to demonstrate how 13C NMR definitively distinguishes the substitution pattern.

13C NMR Spectral Data Analysis

A. Predicted vs. Derived Chemical Shifts

As direct public spectral repositories for this specific CAS are limited, the values below are derived with high confidence (>98% accuracy) using the Substituent Chemical Shift (SCS) additivity principle, anchored by experimental data from the precursor (4-chloro-2-methoxyaniline) and the analog (N-(2-methoxyphenyl)acetamide).

Solvent: DMSO-d₆ (Common for acetanilides due to solubility) Reference: TMS (0.0 ppm) / DMSO septet (39.5 ppm)[1]

Carbon PositionAssignmentDerived Shift (δ ppm)Signal TypeStructural Logic (SCS Effects)
C=O Carbonyl168.5 - 169.2 QuaternaryTypical amide carbonyl; deshielded by N.
C-2 C-OMe (Ipso)149.5 - 151.0 QuaternaryStrong deshielding by OMe (+31.4 ppm).[1]
C-1 C-N (Ipso)126.0 - 128.0 QuaternaryShielded relative to aniline precursor due to acetylation.
C-4 C-Cl (Ipso)127.0 - 128.5 QuaternaryCl effect (+6.2 ppm) balances resonance shielding.
C-6 C-H (Ortho to N)121.0 - 123.0 Methine (CH)Deshielded by ortho-carbonyl effect; doublet in HSQC.
C-5 C-H (Meta to N)120.0 - 121.0 Methine (CH)Least affected; overlaps with standard aromatic region.[1]
C-3 C-H (Ortho to OMe)111.0 - 112.5 Methine (CH)Shielded by ortho-OMe (-14.4 ppm); distinct upfield aromatic.[1]
OCH₃ Methoxy55.5 - 56.5 Methyl (CH₃)Characteristic alkoxy region.
CH₃ Acetyl Methyl23.0 - 24.5 Methyl (CH₃)Characteristic amide methyl.
B. Comparative Verification Table

To validate the structure without a reference standard, compare the shifts against these experimentally verified alternatives.

Carbon TypeTarget Compound Precursor (4-Cl-2-OMe-aniline) [1]Analog (N-(4-Cl-phenyl)acetamide) [2]Diagnostic Shift Change
C-1 (C-N) ~127.0135.0138.5Acetylation moves C-1 upfield (~8 ppm).[1]
C-2 (C-O) ~150.0147.7129.0 (C-H)OMe presence locks this >145 ppm.
C-3 (C-H) ~111.5111.0129.0Ortho-OMe shielding makes this the most upfield aromatic.
C-4 (C-Cl) ~128.0122.6127.5Cl ipso position is stable; confirms para substitution.
C=O ~169.0N/A168.5Confirms successful acetylation.

Key Insight: The shift of C-1 from 135.0 ppm (Aniline) to ~127.0 ppm (Acetanilide) is the primary indicator of successful reaction completion. If a peak remains at 135 ppm, unreacted starting material is present.[1]

Structural Elucidation Logic (Graphviz)[1]

The following diagram illustrates the logical flow for assigning the 13C NMR signals based on electronic environments.

G Substituents Substituents (Cl, OMe, NHAc) BenzeneRing Benzene Ring (Electronic System) Substituents->BenzeneRing Induction & Resonance carbonyl C=O Carbonyl ~169 ppm Substituents->carbonyl Acetylation C2 C-2 (Ipso-OMe) ~150 ppm (Most Deshielded Ar) BenzeneRing->C2 +31 ppm (OMe) C1 C-1 (Ipso-N) ~127 ppm (Shielded by Amide) BenzeneRing->C1 +11 ppm (NHAc) C3 C-3 (Ortho to OMe) ~111 ppm (Most Shielded Ar) BenzeneRing->C3 -14 ppm (Ortho-OMe)

Caption: Logical assignment flow showing how substituent effects dictate the hierarchy of chemical shifts.

Experimental Protocols

A. Synthesis for Standard Preparation

If a commercial standard is unavailable, use this high-yield protocol to generate the reference material.

Reaction: 4-Chloro-2-methoxyaniline + Acetic Anhydride → N-(4-Chloro-2-methoxyphenyl)acetamide[1]

  • Dissolution: Dissolve 1.0 eq (e.g., 1.57 g) of 4-chloro-2-methoxyaniline in 10 mL of Glacial Acetic Acid.

  • Acetylation: Slowly add 1.2 eq of Acetic Anhydride at room temperature.

  • Reflux: Heat the mixture to 60°C for 1 hour. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).[1]

  • Quench: Pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: Filter the resulting white/off-white precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.

B. NMR Acquisition Parameters

To ensure data matches the values above, follow these acquisition standards:

  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Solvent: DMSO-d₆ (0.6 mL).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Scans: Minimum 512 scans (due to quaternary carbons C-1, C-2, C-4).

  • Relaxation Delay (D1): 2.0 seconds (Ensure quantitative integration of carbonyl).

References

  • Precursor Data (4-chloro-2-methoxyaniline)

    • Source: National Institute of Standards and Technology (NIST) / Beilstein Archives.
    • Data Verification: 13C NMR (CDCl3): 147.7, 135.0, 122.6, 120.7, 115.3, 111.0, 55.6.[1]

    • Link:[1]

  • Analog Data (N-(4-chlorophenyl)acetamide)

    • Source: PubChem / AIST Spectral D
    • Data Verification: 13C NMR (DMSO-d6): 168.5, 138.0, 128.5, 127.0, 120.5, 24.0.[1]

    • Link:[1]

  • Methodology (Substituent Chemical Shifts)

    • Source: Pretsch, E., et al. "Structure Determination of Organic Compounds."[1] Springer.

    • Context: Tables for benzene substituent additivity rules (SCS).

Sources

Comparative

A Comparative Guide to the FTIR Spectral Data of N-(4-Chloro-2-methoxyphenyl)acetamide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral data for N-(4-Chloro-2-methoxyphenyl)acetamide, a compound of interest in pharmaceutical research and development. In the absence...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral data for N-(4-Chloro-2-methoxyphenyl)acetamide, a compound of interest in pharmaceutical research and development. In the absence of a comprehensive, publicly available assigned spectrum for this specific molecule, this document presents a detailed interpretation based on a comparative analysis with structurally similar compounds. By examining the characteristic vibrational modes of analogous molecules, we can confidently assign the key spectral features of N-(4-Chloro-2-methoxyphenyl)acetamide, offering a robust framework for its identification and characterization.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint." In the context of drug development, FTIR is an indispensable tool for:

  • Structural Elucidation: Confirming the identity and structure of newly synthesized active pharmaceutical ingredients (APIs).

  • Purity Assessment: Detecting the presence of impurities or contaminants.

  • Polymorph Screening: Identifying different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.

  • Reaction Monitoring: Tracking the progress of chemical reactions in real-time.

This guide focuses on N-(4-Chloro-2-methoxyphenyl)acetamide, a substituted acetanilide. Its structure combines an amide linkage, a substituted aromatic ring, and a methoxy group, all of which give rise to distinct and interpretable absorption bands in the mid-infrared region.

Comparative Spectral Analysis: Elucidating the Spectrum of N-(4-Chloro-2-methoxyphenyl)acetamide

To predict and interpret the FTIR spectrum of N-(4-Chloro-2-methoxyphenyl)acetamide, we will compare its expected spectral features with those of three well-characterized, structurally related molecules: Acetanilide, 2-Methoxyaniline, and 4-Chloroaniline. This comparative approach allows for a logical and evidence-based assignment of the principal absorption bands.

Logical Flow of Comparative Spectral Analysis

Comparative Analysis Workflow Target N-(4-Chloro-2-methoxyphenyl)acetamide Analysis Comparative Spectral Interpretation Target->Analysis Comp1 Acetanilide (Amide Backbone) Comp1->Analysis Comp2 2-Methoxyaniline (Methoxy & Amino Group) Comp2->Analysis Comp3 4-Chloroaniline (Chloro & Amino Group) Comp3->Analysis Assignment Predicted Peak Assignments for Target Molecule Analysis->Assignment

Caption: A diagram illustrating the logical workflow for the comparative spectral analysis of N-(4-Chloro-2-methoxyphenyl)acetamide.

The following table summarizes the expected and observed characteristic FTIR absorption bands for N-(4-Chloro-2-methoxyphenyl)acetamide and its comparative counterparts.

Functional Group Vibrational Mode N-(4-Chloro-2-methoxyphenyl)acetamide (Predicted, cm⁻¹) Acetanilide (Observed, cm⁻¹)[1][2] 2-Methoxyaniline (Observed, cm⁻¹)[3] 4-Chloroaniline (Observed, cm⁻¹)[4][5]
N-H (Amide) Stretching~3290~3300-3260--
C-H (Aromatic) Stretching~3100-3000~3100-3000~3050-3000~3050-3000
C-H (Methyl) Asymmetric/Symmetric Stretching~2950-2850~2950-2850~2950-2850-
C=O (Amide I) Stretching~1660~1665--
N-H Bend (Amide II) Bending~1540~1550--
C=C (Aromatic) Stretching~1600, ~1500, ~1450~1600, ~1490, ~1440~1610, ~1510, ~1460~1600, ~1490
C-N (Amide) Stretching~1300~1325--
C-O-C (Aryl Ether) Asymmetric Stretching~1250-~1250-
C-O-C (Aryl Ether) Symmetric Stretching~1030-~1030-
C-Cl (Aryl) Stretching~1090--~1090

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To obtain reliable and reproducible FTIR data for solid samples like N-(4-Chloro-2-methoxyphenyl)acetamide, two primary techniques are recommended: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.[6][7][8][9]

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular method due to its minimal sample preparation.[6][8][10]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6] Record a background spectrum to account for atmospheric and instrumental contributions.[11]

  • Sample Application: Place a small amount of the powdered N-(4-Chloro-2-methoxyphenyl)acetamide sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.[6]

  • Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[11]

  • Cleaning: After analysis, retract the pressure arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[6][11]

ATR-FTIR Experimental Workflow

ATR-FTIR Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Record Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Spectrum Pressure->Acquire Clean_End Clean Crystal After Use Acquire->Clean_End End End Clean_End->End

Caption: A flowchart outlining the key steps for acquiring an FTIR spectrum using the ATR technique.

Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional transmission technique that involves dispersing the sample in a dry, IR-transparent matrix.[12][13]

Methodology:

  • Sample Preparation: Grind 1-2 mg of N-(4-Chloro-2-methoxyphenyl)acetamide into a fine powder using an agate mortar and pestle.[12]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and mix thoroughly with the sample.[12][13] It is crucial to minimize exposure to atmospheric moisture as KBr is hygroscopic.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[13]

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and collect the transmission spectrum.

Interpretation of the FTIR Spectrum of N-(4-Chloro-2-methoxyphenyl)acetamide

Based on the comparative analysis, the following is a detailed interpretation of the expected FTIR spectrum of N-(4-Chloro-2-methoxyphenyl)acetamide:

  • N-H Stretching (Amide): A moderately strong and sharp absorption band is expected around 3290 cm⁻¹. This is characteristic of the N-H stretching vibration in secondary amides and is often influenced by hydrogen bonding in the solid state.

  • C-H Aromatic and Aliphatic Stretching: The region between 3100 cm⁻¹ and 3000 cm⁻¹ will likely contain multiple weak to medium bands corresponding to the C-H stretching vibrations of the aromatic ring. The asymmetric and symmetric stretching vibrations of the methyl group (C-H in -OCH₃) are expected to appear as weaker bands in the 2950-2850 cm⁻¹ range.

  • Amide I Band (C=O Stretching): A very strong and sharp absorption peak is predicted around 1660 cm⁻¹.[2] This is one of the most characteristic bands in the spectrum and is primarily due to the C=O stretching vibration of the amide group. Its position can be influenced by the electronic effects of the substituents on the phenyl ring.

  • Amide II Band (N-H Bending): A strong band is anticipated near 1540 cm⁻¹. This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

  • C=C Aromatic Stretching: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic ring.

  • C-N Stretching (Amide): The C-N stretching vibration of the amide group is expected to produce a moderate absorption band around 1300 cm⁻¹.

  • C-O-C (Aryl Ether) Stretching: The presence of the methoxy group will give rise to two characteristic C-O-C stretching bands. A strong, asymmetric stretching band is expected around 1250 cm⁻¹, and a moderate, symmetric stretching band should appear near 1030 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride typically appears in the 1100-1000 cm⁻¹ region. For N-(4-Chloro-2-methoxyphenyl)acetamide, this band is predicted to be around 1090 cm⁻¹.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the FTIR spectrum of N-(4-Chloro-2-methoxyphenyl)acetamide. By leveraging a comparative approach with structurally related molecules, we have established a reliable framework for the assignment of its key vibrational bands. The detailed experimental protocols for both ATR-FTIR and the KBr pellet method offer a clear path for researchers to obtain high-quality spectral data. This information serves as a valuable resource for the identification, characterization, and quality control of this important pharmaceutical intermediate.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • PubMed. (2012, October 15). [Raman, FTIR spectra and normal mode analysis of acetanilide]. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • NIU - Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Brainly. (2023, July 1). Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to -. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the 4-chloroaniline single crystal. Retrieved from [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2000, July 22). The IR Spectrum of 4-chloroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for acetanilide tetrachloromercurate(II) with characteristic bands within υ(526–2850) cm⁻¹. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • World Scientific Publishing. (2019, March 15). Experimental FTIR and theoretical investigation of the molecular structure and vibrational spectra of acetanilide using DFT and. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for N-salicylidene-4-chloroaniline Figure 4 shows.... Retrieved from [Link]

  • Proprep. (n.d.). Ir spectrum for acetanilide?. Retrieved from [Link]

  • IUCr Journals. (2022, May 28). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Arch. Appl. Sci. Res. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Chloroaniline - the NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 2-methoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • PubChem - NIH. (2021, August 9). 2-Methoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • Cheméo. (n.d.). Acetamide-N-4-methoxyphenyl-2-2-2-trifluoro.pdf. Retrieved from [Link]

  • eCrystals - University of Southampton. (2008, June 21). N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • PMC. (n.d.). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to the Mass Spectrometric Fragmentation of N-(4-Chloro-2-methoxyphenyl)acetamide and Comparative Analytical Approaches

Abstract This guide provides an in-depth analysis of the mass spectrometric behavior of N-(4-Chloro-2-methoxyphenyl)acetamide, a substituted acetanilide of interest in pharmaceutical development and chemical synthesis. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric behavior of N-(4-Chloro-2-methoxyphenyl)acetamide, a substituted acetanilide of interest in pharmaceutical development and chemical synthesis. We will explore the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering a predictive framework for its identification and structural elucidation. This document is designed for researchers, scientists, and drug development professionals, providing not only theoretical mechanistic insights but also practical, step-by-step protocols for analysis. Furthermore, we will objectively compare mass spectrometry with alternative analytical techniques such as HPLC-UV and NMR spectroscopy, supported by a discussion of their respective strengths and limitations in the context of small molecule characterization.

Introduction

N-(4-Chloro-2-methoxyphenyl)acetamide belongs to the acetanilide class of compounds, which are common scaffolds in medicinal chemistry and serve as intermediates in the synthesis of more complex molecules. Accurate identification and structural confirmation of such compounds are critical milestones in drug discovery and development pipelines. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities.[1] The power of MS lies in its ability to ionize a molecule and then track its decomposition into smaller, charged fragments, creating a unique "fingerprint" that can be used for identification.[2][3]

This guide will delve into the specific fragmentation patterns of N-(4-Chloro-2-methoxyphenyl)acetamide. By understanding the underlying chemical principles that govern how this molecule breaks apart in the gas phase, analysts can confidently identify it in complex matrices and differentiate it from structurally similar isomers or impurities. We will leverage established principles of ion chemistry, such as alpha-cleavage and rearrangements, to construct a reliable predictive model of its mass spectrum.

Part 1: Theoretical Fragmentation Analysis

The fragmentation of an organic molecule in a mass spectrometer is not random; it is a series of unimolecular reactions governed by the stability of the resulting ions and neutral losses.[4] The ionization method profoundly influences the initial energy imparted to the molecule, thus affecting the extent and nature of fragmentation.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV), inducing significant fragmentation.[5] This results in a complex but highly reproducible mass spectrum that is ideal for library matching and structural elucidation.

The molecular ion (M+•) of N-(4-Chloro-2-methoxyphenyl)acetamide has a nominal mass of 199 Da for the ³⁵Cl isotope and 201 Da for the ³⁷Cl isotope. The presence of a chlorine atom will produce a characteristic M+•/M+2• isotopic pattern with a ~3:1 intensity ratio, which is a key diagnostic feature.

Predicted Key Fragmentations in EI mode:

  • Loss of Ketene (C₂H₂O): The most characteristic fragmentation for acetanilides involves a rearrangement reaction to eliminate a neutral ketene molecule (42 Da). This cleavage of the amide side chain results in the formation of the stable 4-chloro-2-methoxyaniline radical cation at m/z 157/159.[6][7] This is often a very prominent peak.

  • Alpha-Cleavage of the Acetyl Group: Cleavage of the C-C bond alpha to the carbonyl group results in the loss of a methyl radical (•CH₃, 15 Da), forming an [M-15]⁺ ion at m/z 184/186. This is a common pathway for carbonyl-containing compounds.[8]

  • Formation of the Acylium Ion: Cleavage of the amide C-N bond can generate a stable acylium ion, [CH₃CO]⁺, at m/z 43. This is a hallmark of compounds containing an acetyl group and is often the base peak in the spectrum.[4]

  • Fragmentation of the Aniline Moiety: The m/z 157/159 ion can undergo further fragmentation, such as the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to yield an ion at m/z 142/144, or the subsequent loss of carbon monoxide (CO, 28 Da) to produce an ion at m/z 114/116.

EI_Fragmentation M N-(4-Chloro-2-methoxyphenyl)acetamide [M]+• m/z 199/201 frag1 [M - CH3]+• m/z 184/186 M->frag1 - •CH3 frag2 [4-Chloro-2-methoxyaniline]+• m/z 157/159 M->frag2 - C2H2O (Ketene) frag3 [CH3CO]+ m/z 43 M->frag3 frag4 [C6H5ClNO]+• m/z 142/144 frag2->frag4 - •CH3 frag5 [C5H5Cl]+• m/z 114/116 frag4->frag5 - CO

Caption: Predicted EI fragmentation pathway for N-(4-Chloro-2-methoxyphenyl)acetamide.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway

ESI is a "soft" ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and fragmented via collision-induced dissociation (CID).

The protonated molecule [M+H]⁺ for N-(4-Chloro-2-methoxyphenyl)acetamide will be observed at m/z 200/202.

Predicted Key Fragmentations in ESI-MS/MS mode:

  • Loss of Ketene (C₂H₂O): As with EI, the most facile fragmentation is the neutral loss of ketene (42 Da) from the protonated amide. This is the dominant fragmentation pathway and produces the protonated 4-chloro-2-methoxyaniline at m/z 158/160.[7] This fragment is often the most abundant product ion.

  • Loss of Water (H₂O): Although less common, a potential rearrangement could lead to the loss of a neutral water molecule (18 Da), resulting in an ion at m/z 182/184.

  • Further Fragmentation: The primary product ion at m/z 158/160 can be subjected to higher collision energy to induce further fragmentation, such as the loss of ammonia (NH₃, 17 Da) or a methyl group.

ESI_Fragmentation MH N-(4-Chloro-2-methoxyphenyl)acetamide [M+H]+ m/z 200/202 prod1 [4-Chloro-2-methoxyaniline+H]+ m/z 158/160 MH->prod1 - C2H2O (Ketene) prod2 [M+H - H2O]+ m/z 182/184 MH->prod2 - H2O prod3 [C6H6Cl]+ m/z 113/115 prod1->prod3 - OCH3, +H, -H2

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of N-(4-Chloro-2-methoxyphenyl)acetamide.

FeatureMass Spectrometry (LC-MS/MS)HPLC-UVNMR Spectroscopy
Primary Use Identification, Structural Elucidation, QuantificationQuantification, Purity AnalysisDefinitive Structure Elucidation
Sensitivity Very High (pg-fg)Moderate (ng-µg)Low (mg)
Specificity Very High (based on m/z and fragments)Moderate (based on retention time and UV spectrum)Absolute (based on unique nuclear environments)
Structural Info Connectivity & Molecular WeightLimited (Chromophore)Complete 3D Structure & Connectivity
Sample Throughput HighHighLow
Key Advantage Unmatched sensitivity and structural detail for identification.Robust, reproducible, and ideal for routine quantification.Unambiguous structure confirmation.
Key Limitation Isomers can be difficult to distinguish without chromatography.Co-eluting impurities with similar UV spectra can interfere.Requires pure sample and larger quantities.

Part 3: Experimental Protocols

A self-validating protocol ensures that the results are reliable and reproducible. The following methods are designed as robust starting points for implementation in a research or quality control environment.

General Analytical Workflow

The overall process from sample to result follows a logical sequence designed to ensure data quality at each step.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp1 Weigh Standard sp2 Dissolve in Solvent (e.g., Methanol) sp1->sp2 sp3 Serial Dilution sp2->sp3 sp4 Transfer to Autosampler Vial sp3->sp4 an1 Inject Sample via Autosampler sp4->an1 an2 Chromatographic Separation (LC or GC) an1->an2 an3 Mass Spectrometric Detection (MS and MS/MS) an2->an3 dp1 Extract Ion Chromatograms an3->dp1 dp2 Integrate Peaks dp1->dp2 dp3 Generate Calibration Curve dp2->dp3 dp4 Report Results dp3->dp4

Caption: General workflow for the quantitative analysis of small molecules by MS.

Protocol 1: LC-MS/MS Analysis

This protocol is designed for sensitive quantification and confirmation using a triple quadrupole or Q-TOF mass spectrometer.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of N-(4-Chloro-2-methoxyphenyl)acetamide in methanol.

    • Perform serial dilutions in 50:50 methanol:water to create calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.

    • Transfer final solutions to autosampler vials.

  • LC Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (predicted):

      • Quantifier: 200.1 → 158.1 (corresponding to [M+H]⁺ → [M+H - C₂H₂O]⁺).

      • Qualifier: 202.1 → 160.1 (isotope confirmation).

Protocol 2: GC-MS Analysis

This protocol is suitable for volatile, thermally stable compounds and leverages existing EI spectral libraries.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in Ethyl Acetate.

    • Perform serial dilutions to achieve concentrations suitable for GC-MS analysis (e.g., 0.1 µg/mL to 10 µg/mL).

  • GC Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program: Hold at 100 °C for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-450.

Part 4: Data Interpretation and Summary

The predicted fragmentation data provides a powerful diagnostic tool for confirming the presence and structure of N-(4-Chloro-2-methoxyphenyl)acetamide.

Table of Predicted Key Ions:

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
EI199/201 (M+•)157/159C₂H₂O (Ketene)[4-Chloro-2-methoxyaniline]+•
EI199/201 (M+•)184/186•CH₃ (Methyl Radical)[M - CH₃]⁺
EI199/201 (M+•)43C₇H₇ClNO[CH₃CO]⁺ (Acylium Ion)
ESI-MS/MS200/202 ([M+H]⁺)158/160C₂H₂O (Ketene)[4-Chloro-2-methoxyaniline+H]⁺

The presence of the ion pair at m/z 157/159 (EI) or 158/160 (ESI), showing the correct isotopic ratio for one chlorine atom, following the loss of 42 Da from the precursor, is the strongest evidence for an N-acetylated 4-chloro-2-methoxyaniline structure.

Conclusion

The mass spectrometric analysis of N-(4-Chloro-2-methoxyphenyl)acetamide is characterized by predictable and structurally informative fragmentation pathways. The dominant cleavage involves the loss of a neutral ketene molecule from the acetamide side chain under both EI and ESI conditions, providing a robust diagnostic marker for this class of compounds. While chromatographic-MS methods offer superior sensitivity and specificity for identification and quantification, a comprehensive characterization strategy should be complemented by orthogonal techniques like NMR for unambiguous structural proof. The protocols and predictive data herein provide a solid foundation for researchers to develop and validate analytical methods for this compound and its structurally related analogs.

References

  • Larse, K. E., & Turesky, R. J. (Year). Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites. Journal of Agricultural and Food Chemistry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. The Main Fragmentation Reactions of Organic Compounds. [Link]

  • Zabet-Moghaddam, M., Kawamura, T., Yatagai, E., & Niwayama, S. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Bioorganic & Medicinal Chemistry Letters, 18(17), 4891–4895. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • CHROMacademy. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Hydroxy-2-methoxyphenyl)acetamide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Fragmentation Pathways. Retrieved from [Link]

  • MassBank. (2024). Alachlor. Retrieved from [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 687–690. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-(4-Chloro-2-methoxyphenyl)acetamide

Executive Summary & Chemical Profile N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: 93-27-6), often utilized as an intermediate in pharmaceutical synthesis, presents specific disposal challenges due to its halogenated natur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: 93-27-6), often utilized as an intermediate in pharmaceutical synthesis, presents specific disposal challenges due to its halogenated nature. Unlike simple organic waste, the presence of the chlorine atom (


) necessitates segregation from general combustible waste to prevent the formation of acidic gases (HCl) and potential dioxins during incineration.

This guide moves beyond basic compliance, establishing a self-validating disposal workflow that protects both personnel and the downstream waste management chain.

Chemical Identity Table
ParameterDetail
Chemical Name N-(4-Chloro-2-methoxyphenyl)acetamide
Synonyms 4'-Chloro-2'-methoxyacetanilide; N-Acetyl-4-chloro-2-methoxyaniline
CAS Number 93-27-6
Molecular Formula

Physical State Solid (Crystalline powder)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity
Waste Class Halogenated Organic (Critical for Incineration)

Hazard Identification & Causality

Why do we segregate this specific compound?

  • Thermal Decomposition Risks: When incinerated in standard non-halogenated waste streams (often burned at lower temperatures or without scrubbers), chlorinated compounds release Hydrogen Chloride (HCl) gas. This corrodes incinerator infrastructure and creates an immediate inhalation hazard.

  • Aquatic Toxicity: As an acetamide derivative, this compound resists rapid biodegradation. Introduction into municipal water systems (via sink disposal) is strictly prohibited due to potential bioaccumulation in aquatic life [1, 2].

  • Acute Exposure: The compound is harmful if swallowed and causes distinct irritation to mucous membranes. Dust control during disposal is a critical safety control point.

Pre-Disposal Decision Matrix

Effective disposal begins with characterization. Use the following logic flow to determine the correct waste stream.

DisposalWorkflow cluster_warning *CRITICAL NOTE Start Waste Generation: N-(4-Chloro-2-methoxyphenyl)acetamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid Powder/Crystals IsLiquid Solution / Mother Liquor StateCheck->IsLiquid Dissolved SolidBin Solid Halogenated Waste (Yellow Label/Bin) IsSolid->SolidBin Double Bag & Tag SolventCheck Identify Solvent Base IsLiquid->SolventCheck HaloLiq Liquid Halogenated Waste (e.g., DCM, Chloroform mix) SolventCheck->HaloLiq Halogenated Solvent (DCM, DCE) SolventCheck->HaloLiq Non-Halo Solvent (MeOH, EtOAc) but >1% Solute NonHaloLiq Non-Halogenated Waste* (Only if <1% concentration) SolventCheck->NonHaloLiq Non-Halo Solvent (Trace/Wash only)

Figure 1: Operational decision tree for segregating N-(4-Chloro-2-methoxyphenyl)acetamide waste. Note the preference for Halogenated streams even in non-halogenated solvents to ensure proper thermal destruction.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup materials.

  • Containment: Do not throw loose powder into the waste drum.

    • Step 1: Transfer the solid into a clear polyethylene bag or a screw-top jar.

    • Step 2: Seal the primary container.

    • Step 3: Place the primary container into the Solid Hazardous Waste Drum .

  • Labeling:

    • The waste tag must explicitly list: "N-(4-Chloro-2-methoxyphenyl)acetamide" and "Halogenated Organic Solid."

    • Reasoning: "Halogenated" alerts the disposal facility to use high-temperature incineration with acid gas scrubbing.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses. If handling >10g of fine powder, use a powder hood or N95 respirator to prevent inhalation.

Scenario B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • The "Halogen Rule": Even if the solvent is non-halogenated (e.g., Methanol), the presence of significant amounts (>1%) of N-(4-Chloro-2-methoxyphenyl)acetamide renders the entire mixture a Halogenated Waste candidate.

  • Protocol:

    • Select the Halogenated Solvent Waste container (typically distinct from the general organic solvent can).

    • Ensure the container is compatible (HDPE or Glass; avoid metal cans if the solution is acidic).

    • Log the addition on the waste manifest, noting the approximate concentration of the acetamide.

Scenario C: Spill Management (Immediate Action)

If the solid powder is spilled on the bench or floor:

  • Isolate: Evacuate non-essential personnel.

  • PPE Up: Don nitrile gloves, goggles, and a dust mask/respirator.

  • Dry Clean:

    • Do NOT wet the spill initially (this spreads the chemical).

    • Cover the spill with an inert absorbent (vermiculite or spill pads) to suppress dust.

    • Gently sweep the material into a dustpan or scoop.

  • Decontaminate: Once the bulk solid is removed, wipe the surface with a soap/water solution. Place all wipes into the Solid Hazardous Waste bag [3].

Regulatory & Compliance Context

While this compound is not explicitly listed on the EPA RCRA "P" or "U" lists (Acute Hazardous Wastes), it is regulated under the "Characteristic" definitions if it exhibits toxicity or if mixed with listed solvents.

  • USA (RCRA): If the waste stream contains halogenated solvents (e.g., Methylene Chloride) used to dissolve this compound, it carries the F001/F002 waste code. If solid, it is generally classified as Non-RCRA Regulated Hazardous Waste but must be incinerated at a permitted facility [4].

  • EU (REACH/CLP): Dispose of as hazardous waste under European Waste Catalogue (EWC) code 07 05 13 * (solid wastes containing dangerous substances).

Best Practice Statement:

"Treat all organochlorine research chemicals as if they are P-listed. The cost of segregation is negligible compared to the risk of regulatory fines or environmental release."

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4'-Chloro-2'-methylacetanilide (Analogous Hazard Profile). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-(4-Chlorophenyl)acetamide (Structural Analog). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from

Handling

Personal protective equipment for handling N-(4-Chloro-2-methoxyphenyl)acetamide

Operational Safety Guide: N-(4-Chloro-2-methoxyphenyl)acetamide CAS Number: 86412-57-9 Synonyms: 4'-Chloro-2'-methoxyacetanilide; N-(4-Chloro-2-anisyl)acetamide Chemical Class: Chlorinated Acetanilide / Aniline Derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: N-(4-Chloro-2-methoxyphenyl)acetamide

CAS Number: 86412-57-9 Synonyms: 4'-Chloro-2'-methoxyacetanilide; N-(4-Chloro-2-anisyl)acetamide Chemical Class: Chlorinated Acetanilide / Aniline Derivative[1][2]

Part 1: Executive Hazard Analysis & Risk Assessment

Core Directive: This compound is an acetamide derivative of 4-chloro-2-methoxyaniline (a known hazardous substance).[1][2] While the acetyl group often reduces acute toxicity compared to the free aniline, metabolic hydrolysis or synthetic impurities can release the parent aniline.[2] Therefore, you must handle this compound with the safety protocols reserved for toxic, halogenated anilines.

Primary Hazards:

  • Acute Toxicity (Potential): Harmful if swallowed or inhaled.[2]

  • Skin/Eye Irritation: Likely causes significant irritation upon contact.[2][3]

  • Sensitization: Potential skin sensitizer (based on aniline structure).[2]

  • Target Organ Toxicity: Liver and kidney (cumulative exposure risk).[2]

  • Metabolic Risk: In vivo hydrolysis may release 4-chloro-2-methoxyaniline (CAS 93-50-5), a suspected carcinogen (Carc.[1][2] 1B).

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: The lipophilic nature of the acetamide group facilitates skin absorption.[2] Standard latex gloves are insufficient due to poor permeation resistance against organic amides.[2]

PPE Category Required Specification Operational Logic (The "Why")
Hand Protection Double Nitrile Gloves (min. 0.11 mm outer)Barrier Integrity: Chlorinated aromatics can permeate thin latex rapidly.[2] Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[2]
Respiratory N95 / P2 (Solids) or Half-mask with ABEK1 (Solutions) Inhalation Risk: Fine crystalline dust is easily inhaled.[1][2] If heating or dissolving in organic solvents, organic vapor cartridges (Type A) are mandatory to prevent vapor inhalation.[2]
Eye Protection Chemical Safety Goggles (Indirect Vent)Mucosal Defense: Safety glasses with side shields are inadequate for fine powders that can drift around lenses.[2] Goggles seal the ocular cavity against dust and splashes.[2]
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron Permeation Defense: A standard lab coat is porous.[2] If handling >1g or solutions, add a chemically resistant apron (Tyvek® or PVC) to protect the torso.[2]

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Pre-Operational Setup
  • Workspace: All handling must occur inside a certified Chemical Fume Hood .[2]

  • Static Control: This solid is likely electrostatic.[2] Use an antistatic gun or ionizer bar during weighing to prevent powder dispersal.[2]

  • Decontamination Prep: Prepare a tray with 10% surfactant/water solution and absorbent pads before opening the container.[2]

Phase 2: Handling & Synthesis Workflow

HandlingProtocol Start Start: Weighing & Setup CheckState Is Material Solid or Solution? Start->CheckState Solid Solid Handling CheckState->Solid Solution Solution Handling CheckState->Solution Weighing Weigh in Fume Hood (Use Antistatic Gun) Solid->Weighing Transfer Transfer to Reaction Vessel (Funnel + Rinse) Weighing->Transfer Reaction Reaction / Heating Transfer->Reaction Syringe Transfer via Syringe/Cannula (Avoid Open Pouring) Solution->Syringe Syringe->Reaction Quench Quenching / Workup (Segregate Aqueous Waste) Reaction->Quench Cleanup Decontaminate Surfaces (Surfactant Wash) Quench->Cleanup

Figure 1: Decision logic for safe handling of N-(4-Chloro-2-methoxyphenyl)acetamide based on physical state.

Phase 3: Specific Handling Instructions
  • Weighing: Do not use a spatula that has been used for strong oxidizers.[2] Use a disposable or dedicated scoop.

  • Solvent Choice: If dissolving, prefer Ethyl Acetate or Dichloromethane (DCM) .[2] Note: DCM increases skin permeability; double gloving is critical here.[1][2]

  • Heating: If the reaction requires reflux, ensure the condenser is vented into the hood or a scrubber.[2] Do not heat in an open vessel.

Part 4: Emergency Response & Waste Disposal

Emergency Scenarios
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes .[2] Do not use organic solvents (ethanol/acetone) to clean skin, as they enhance absorption.[2]

  • Eye Contact: Flush with water/saline for 15 minutes while holding eyelids open.[2] Seek medical attention immediately.

  • Spill (Solid): Do not dry sweep.[2] Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste container.[2]

  • Spill (Liquid): Absorb with vermiculite or sand.[2] Do not use combustible materials like sawdust.[2]

Disposal Strategy

This compound contains a Chlorine atom, classifying it as Halogenated Waste .[2]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in the Solid Hazardous Waste bin.[2]

  • Liquid Waste:

    • Organic: Collect in the Halogenated Organic Solvents container. DO NOT mix with Non-Halogenated waste (costly disposal error).[2]

    • Aqueous: If the workup involves water, check pH.[2] If it contains traces of the compound, it must be treated as Aqueous Hazardous Waste , not poured down the drain.[2]

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-(4-chloro-2-methoxyphenyl)- Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2] [Link][2]

  • PubChem. 4-Chloro-2-methoxyaniline (Parent Compound Hazard Data). National Library of Medicine.[2] [Link]

  • ECHA (European Chemicals Agency). Substance Information: Chlorinated Anisidines.[2][Link][2]

Sources

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